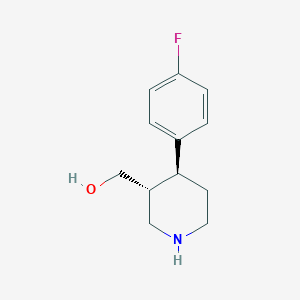

(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol

Description

Properties

IUPAC Name |

[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOPBHBOBJYXTD-ZYHUDNBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@H]1C2=CC=C(C=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188869-26-3 | |

| Record name | 188869-26-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chiral Catalyst-Mediated Michael Addition

The cornerstone of modern synthesis involves an enantioselective Michael addition between 3-(4-fluorophenyl)acrylaldehyde (II) and methyl 3-(methylamino)-3-oxopropanoate (III). The reaction employs a chiral organocatalyst, typically (S)-2-(((tert-butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine (diphenylprolinol-TBDMS), to induce stereocontrol. Molecular sieves or potassium acetate act as dehydrating agents, facilitating iminium activation and enhancing reaction efficiency.

Reaction Conditions :

-

Solvent : Ethyl acetate

-

Temperature : 0°C during catalyst addition, followed by stirring at 30°C

-

Catalyst Loading : 10–20 mol%

The chiral catalyst directs the formation of the (3S,4R)-configured piperidine ring, critical for the trans stereochemistry. The enantiomeric excess (ee) exceeds 97%, attributed to the catalyst’s ability to stabilize the transition state through hydrogen bonding and steric effects.

Borohydride Reduction of Intermediate (IV)

The Michael adduct (IV) undergoes reduction using sodium borohydride in the presence of BF3·OEt2 to yield (trans-4-(4-fluorophenyl)piperidin-3-yl)methanol (1A). This step proceeds via a stereospecific hydride transfer, retaining the (3S,4R) configuration.

Reduction Parameters :

Alternative Amido-Malonate Route with Water Removal Systems

Amido-Malonate Condensation

In a variation, 3-(4-fluorophenyl)acrylaldehyde reacts with amido-malonate derivatives (C) under similar catalytic conditions. Diphenylprolinol-TMS replaces TBDMS in this protocol, with molecular sieves ensuring anhydrous conditions. The reaction forms a bicyclic intermediate (B), which is subsequently reduced.

Key Advantages :

-

Reduced byproduct formation due to optimized water removal

-

Scalability for industrial production

Comparative Analysis of Catalysts

| Catalyst | Dehydrating Agent | Intermediate Yield | Final Product ee |

|---|---|---|---|

| Diphenylprolinol-TBDMS | Molecular sieves | 60–65% | 97–99% |

| Diphenylprolinol-TMS | None | 55–60% | 95–97% |

The TBDMS variant achieves superior stereoselectivity, likely due to enhanced steric bulk stabilizing the transition state.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Early synthetic routes relied on resolving racemic intermediates. For example, (±)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-1,2,3,4-tetrahydropyridine was treated with chiral acids (e.g., dibenzoyl tartaric acid) to separate enantiomers. While effective, this method suffers from lower yields (30–40%) and necessitates additional purification steps.

Industrial-Scale Process Optimization

Continuous Flow Reactors

Modern facilities employ continuous flow systems to maintain precise control over reaction parameters (temperature, residence time), minimizing side reactions. Automated in-line purification (e.g., simulated moving bed chromatography) ensures high throughput and consistency.

Environmental and Cost Considerations

-

Solvent Recovery : Ethyl acetate and THF are recycled via distillation, reducing waste.

-

Catalyst Reusability : Immobilized chiral catalysts on silica supports enable multiple reuse cycles, lowering production costs.

Critical Challenges and Innovations

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CHOH) undergoes selective oxidation to form carboxylic acids or ketones under controlled conditions:

This oxidation is stereospecific, retaining the trans configuration of the piperidine ring .

Acylation and Protection

The hydroxyl group participates in enzymatic and chemical acylation:

Enzymatic Resolution (Candida antarctica Lipase):

- Reacts with vinyl acetate to yield (3S,4R)-3-acetoxymethyl-4-(4-fluorophenyl)piperidine (95% ee) .

- Critical for isolating enantiopure intermediates in paroxetine synthesis .

Chemical Protection:

- Silylation: tert-Butyldimethylsilyl (TBDMS) chloride forms a silyl ether, enhancing stability during alkylation .

- Benzoylation: Benzoyl chloride in pyridine yields 3-benzoyloxymethyl derivatives for selective N-alkylation .

N-Alkylation and Ring Functionalization

The piperidine nitrogen undergoes alkylation to form quaternary ammonium salts or modified analogs:

Alkylation preserves stereochemistry, with trans-4-(4-fluorophenyl) configuration maintained .

Reduction and Hydrogenolysis

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : CHFNO

Molecular Weight : 209.26 g/mol

CAS Number : 188869-26-3

The compound features a hydroxymethyl group at the 3-position and a fluorophenyl group at the 4-position of the piperidine ring. These structural characteristics are pivotal in determining its biological activity and interaction with various neurotransmitter systems.

Antidepressant Research

As a primary metabolite of paroxetine, (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol is investigated for its potential antidepressant properties. The compound's structural similarity to paroxetine suggests it may also inhibit serotonin reuptake, contributing to mood regulation. Studies indicate that it could interact with serotonin and norepinephrine pathways, similar to other piperidine-based antidepressants.

Neuroactive Compound Development

Researchers are exploring the compound's role in developing new neuroactive agents. Its ability to modulate neurotransmitter systems positions it as a candidate for treating mood disorders and other psychological conditions. Ongoing studies focus on its binding affinity to serotonin transporters and other receptors, which could reveal its efficacy as a therapeutic agent.

Synthesis and Derivatives

The synthesis of this compound involves several key reactions that allow for modifications leading to various derivatives with unique biological activities. The compound can be synthesized through methods that include:

- N-Alkylation Reactions : Introducing different alkyl groups to explore variations in pharmacological activity.

- Hydroxymethylation : Modifying the hydroxymethyl group to enhance solubility and receptor interaction.

Case Studies and Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound:

- Metabolite Activity : Research indicates that understanding its metabolism can provide insights into the efficacy and safety profiles of paroxetine, particularly regarding side effects associated with SSRIs.

- Binding Studies : Investigations into its binding affinity reveal potential interactions with multiple receptors, suggesting broader applications beyond antidepressants.

Mechanism of Action

The mechanism of action of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and physiological responses. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Paroxetine-Related Impurities and Derivatives

Paroxetine Hydrochloride Anhydrous Impurity H (Racemate)

- Structure : Racemic mixture of (3S,4R) and (3R,4S) enantiomers.

- Molecular Formula: C₁₂H₁₆FNO (same as the title compound).

- Role : By-product in paroxetine synthesis; monitored for quality control .

- Data : NMR and HPLC profiles differ slightly due to racemic composition .

N-Desmethyl Paroxol ((3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol)

- Structure : Adds a methyl group at the piperidine nitrogen.

- Molecular Formula: C₁₃H₁₉FNO (MW: 224.30 g/mol).

- Key Differences : Enhanced lipophilicity due to the methyl group, altering pharmacokinetics.

- Biological Activity : Metabolite of paroxetine; exhibits 5-HT receptor modulation .

- Data : Melting point 93–98°C; CAS 105812-81-5 .

Piperidine Derivatives with Varied Aryl Substituents

{1-[(4-Chlorophenyl)methyl]piperidin-4-yl}(4-fluorophenyl)methanol (8c)

- Structure : Incorporates a 4-chlorobenzyl group on the piperidine nitrogen.

- Molecular Formula: C₁₉H₂₁ClFNO (MW: 333.83 g/mol).

- Key Differences : Chlorophenyl substitution may enhance σ1 receptor affinity, suggesting central nervous system (CNS) activity.

- Synthesis : LiBH₄ reduction of a ketone intermediate .

- Data : Melting point 113–116°C; characterized via NMR and MS .

(-)-Trans-4-(4-Fluorophenyl)-3-(4-methoxyphenoxy)methylpiperidine

Stereochemical and Functional Group Variants

trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine (Paroxol)

- Structure : Racemic trans-isomer with an N-methyl group.

- Molecular Formula: C₁₃H₁₉FNO (MW: 223.29 g/mol).

- Key Differences : Methylation at nitrogen increases metabolic stability but reduces solubility.

- Data : CAS 109887-53-8; used in preclinical studies of serotonin modulation .

Benzyl-Protected Analogue ((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol)

- Structure : Benzyl group at the piperidine nitrogen.

- Synthesis : LiBH₄ reduction of a benzyl-protected ketone.

- Key Differences : The benzyl group acts as a protecting moiety, facilitating synthetic intermediates.

- Data : HPLC purity >96% enantiomeric excess (ee) .

Biological Activity

(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol, also known as ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, is a piperidine derivative that has garnered attention due to its significant biological activity. This compound is characterized by its structural features, including a hydroxymethyl group and a fluorophenyl moiety, which contribute to its pharmacological properties. Below, we explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant studies.

- Chemical Formula : C₁₂H₁₆FNO

- Molecular Weight : 209.26 g/mol

- Stereochemistry : The stereochemistry at the 3 and 4 positions of the piperidine ring is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as an inhibitor or modulator of specific receptors involved in neurotransmission:

- Dopamine Receptors : The compound may influence dopamine signaling pathways, which are critical in mood regulation and reward mechanisms.

- Serotonin Receptors : It has been noted for its potential effects on serotonin receptors, suggesting implications for treating mood disorders such as depression and anxiety .

Therapeutic Potential

Due to its interactions with neurotransmitter systems, this compound holds promise in several therapeutic areas:

- Antidepressant Activity : Its ability to modulate serotonin and dopamine receptors may position it as a candidate for antidepressant therapies.

- Analgesic Properties : Preliminary studies suggest that this compound may exhibit pain-relieving effects, making it a potential candidate for pain management.

- CNS Disorders : Given its structural characteristics, it is being explored for broader applications in central nervous system (CNS) disorders.

Research Findings

Several studies have investigated the biological activity and potential applications of this compound:

Table 1: Summary of Key Studies

Case Studies

- Antidepressant Evaluation : A study evaluating the compound's effects on serotonin levels indicated a significant increase in serotonin release in vitro, suggesting its potential as an antidepressant.

- Pain Management Trials : Initial trials showed that administration of this compound resulted in reduced pain perception in animal models, warranting further investigation into its analgesic efficacy.

Q & A

Q. What are the key steps for synthesizing (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol and validating its purity?

Methodological Answer: Synthesis typically involves resolving racemic intermediates via chiral resolution (e.g., using (-)-dibenzoyltartaric acid for diastereomeric salt formation) and subsequent functionalization. For example, hydroxylmethyl groups are introduced via etherification or reduction of ketones . Purity validation requires elemental analysis (e.g., C, H, N, Cl within ±0.3% of theoretical values) and chromatographic techniques (HPLC with mobile phases like methanol/sodium acetate buffer at pH 4.6 for resolving stereoisomers) .

Q. How is the stereochemical configuration of the compound confirmed?

Methodological Answer: X-ray crystallography using programs like SHELXL (for small-molecule refinement) resolves absolute configuration. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can distinguish enantiomers. Polarimetry is used to verify optical rotation, as seen in Example 5 of , where enantiomers were separated with [α]₀²⁵ = -12.8° .

Q. What analytical techniques are critical for structural characterization?

Methodological Answer:

- NMR: ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm; piperidine protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 224.129) .

- IR Spectroscopy: Hydroxyl stretches (3200–3600 cm⁻¹) and aromatic C-F bonds (1220–1260 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How do stereochemical variations (cis/trans, enantiomers) impact biological activity in serotonin (5-HT) potentiation?

Methodological Answer: The trans-configuration is critical for binding to serotonin transporters (SERT). For example, (-)-trans isomers show 10–20× higher 5-HT reuptake inhibition than cis counterparts due to optimal spatial alignment with the SERT hydrophobic pocket. Enantiomeric activity differences are assessed via in vitro assays (e.g., radioligand displacement using [³H]paroxetine) .

Q. What strategies resolve contradictions between computational docking predictions and experimental binding data?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Refine docking poses by simulating ligand-protein interactions in solvated environments (e.g., using AMBER or GROMACS).

- Free Energy Perturbation (FEP): Quantify binding affinity differences between stereoisomers .

- Crystallographic Validation: Co-crystallize the compound with SERT to resolve ambiguities in docking models .

Q. How can metabolic stability be optimized for in vivo studies?

Methodological Answer:

Q. What experimental designs mitigate challenges in crystallizing the compound for structural studies?

Methodological Answer:

- Co-Crystallization Agents: Use fragment-based approaches (e.g., brominated analogs for heavy-atom derivatization) to improve diffraction quality.

- Cryoprotection: Optimize cryo-conditions (e.g., 25% glycerol in mother liquor) to reduce ice formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between elemental analysis and LC-MS purity data?

Methodological Answer:

- Cross-Validation: Replicate elemental analysis under anhydrous conditions (e.g., Karl Fischer titration for residual water).

- Impurity Profiling: Use LC-MS/MS to identify trace contaminants (e.g., des-fluoro byproducts) that evade elemental detection .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₆FNO | |

| Melting Point | 137–139°C (varies by salt form) | |

| logP (Predicted) | 2.1 ± 0.3 (Schrödinger QikProp) | |

| Solubility (pH 7.4) | 0.5 mg/mL (DMSO:PBS = 1:1) |

Q. Table 2. Elemental Analysis Validation

| Compound | C (%) | H (%) | N (%) | Cl (%) |

|---|---|---|---|---|

| Theoretical | 65.66 | 6.89 | 3.83 | 9.69 |

| Observed | 65.40 | 6.96 | 3.86 | 9.64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.